molecular formula C11H14N4O3 B1399266 4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid CAS No. 1316219-46-1

4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid

Cat. No. B1399266
M. Wt: 250.25 g/mol
InChI Key: VWFPQCVLIOPCAC-UHFFFAOYSA-N
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Description

“4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, single crystals were developed for certain compounds in a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been analyzed. For instance, a reaction involving the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of a compound was reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 4-pyridin-2-yl-piperazine-1-carboxylic acid ethyl ester has a molecular formula of C12H17N3O2 and a molecular weight of 235.286 g/mol .

Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of Derivatives : A series of derivatives of 4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid were synthesized, including 4-(5-amino-4-phenylpyrimidine)-2-yl piperazine)-1-ketones derivatives, highlighting the compound's versatility in chemical synthesis and potential for creating novel molecules (Xue-jin, 2014).

Antimicrobial Activity

  • Antimicrobial Properties : Certain derivatives of 4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid exhibited significant antimicrobial activity. This includes various dithiocarbamate derivatives bearing thiazole/benzothiazole rings, demonstrating the potential for developing antimicrobial agents (Yurttaş et al., 2016).

Antineoplastic Applications

  • Role in Antineoplastic Agents : The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, involves derivatives of 4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid. This indicates the compound's relevance in the pharmacokinetics of cancer treatment drugs (Gong et al., 2010).

Antioxidant and Anti-Inflammatory Properties

  • Antioxidant Activity : Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, derived from 4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid, were developed as multifunctional antioxidants. These compounds demonstrated potential for treating age-related diseases such as Alzheimer's dementia and cataracts (Jin et al., 2010).

Safety And Hazards

The safety and hazards of similar compounds have been evaluated. For instance, most active compounds in a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells. The results indicated that the compounds are non-toxic to human cells .

Future Directions

The future directions of research on similar compounds have been suggested. For instance, the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-acetyl-1-pyrimidin-2-ylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-8(16)14-5-6-15(9(7-14)10(17)18)11-12-3-2-4-13-11/h2-4,9H,5-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFPQCVLIOPCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(C(C1)C(=O)O)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-1-(pyrimidin-2-yl)piperazine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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